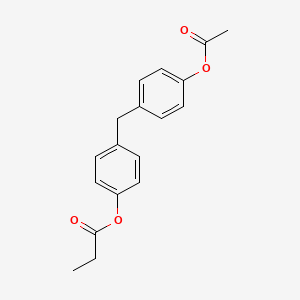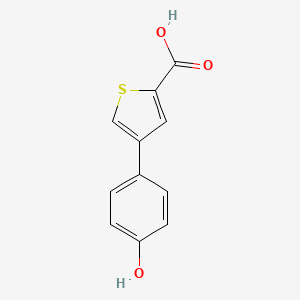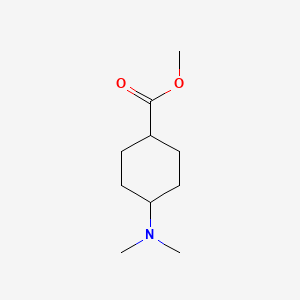
6-Bromo-5-methyl-indolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Bromo-5-methyl-indolin-2-one” is a chemical compound that belongs to the class of indole derivatives . Indole derivatives are known for their wide range of biological activities and applications in the field of material chemistry . The basic structure of these compounds is an indole, oxindole or indoline nucleus .
Synthesis Analysis
The synthesis of “this compound” and its derivatives often involves reactions with electrophilic compounds . For instance, a series of 5-bromosubstituted derivatives of indole phytoalexins were synthesized using a straightforward synthetic approach . Another study reported the synthesis of five series of 5-bromosubstituted derivatives of indole phytoalexins .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a slightly twisted dihydroindolone unit . The polar head groups are associated through C–H···O hydrogen bonds and C–Br···π (ring) interactions .
Chemical Reactions Analysis
Indole derivatives, including “this compound”, are known to undergo a variety of chemical reactions. For instance, they can participate in multicomponent reactions for the synthesis of various heterocyclic compounds . Another study reported a novel formal (4 + 1) annulation between N - ( o -chloromethyl)aryl amides and 3-chlorooxindoles .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Indole Derivatives
6-Bromo-5-methyl-indolin-2-one, belonging to the indole derivatives, is pivotal in chemical synthesis and medicinal chemistry. Indole synthesis methods have been the center of attention for organic chemists, with numerous methods developed over the years, focusing on the conversion of indolines into indoles, and the reduction of oxindoles to indoles. The comprehensive framework for classifying indole syntheses highlights the importance of indole compounds, including this compound, in organic synthesis and drug discovery (Taber & Tirunahari, 2011).
Antiviral and Anticancer Potential
Indole derivatives have shown immense potential in antiviral and anticancer treatments. They mimic the structure of peptides and bind reversibly to enzymes, providing opportunities for novel drug discoveries with varying modes of action. Indole-containing drugs are present among the top-selling drugs, underscoring their significance in therapeutic applications. The indole scaffold, including this compound, is recognized for its adaptability in synthesizing new compounds with potential clinical applications in cancer therapy (Zhang, Chen, & Yang, 2014).
Immunological and Metabolic Implications
Indole derivatives like this compound play a critical role in the interaction between hosts and microorganisms, affecting immune and metabolic status. These compounds, produced by the metabolism of tryptophan by intestinal microorganisms, maintain intestinal homeostasis and impact liver metabolism and the immune response, presenting therapeutic prospects in intestinal and liver diseases (Li, Zhang, Hu, & Zhao, 2021).
Cancer Theranostics
The integration of this compound in nanoparticles for cancer theranostics is an area of growing interest. These nanoparticles are strategically functionalized to incorporate multiple imaging and therapeutic techniques for cancer diagnosis and treatment, positioning this compound derivatives as a multifunctional theranostic platform in oncology (Wang et al., 2018).
Wirkmechanismus
Target of Action
6-Bromo-5-methyl-indolin-2-one, also known as MFCD15525651, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that MFCD15525651 may have multiple targets.
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological changes . These changes can lead to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that MFCD15525651 affects multiple biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that MFCD15525651 has diverse molecular and cellular effects.
Safety and Hazards
Eigenschaften
IUPAC Name |
6-bromo-5-methyl-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-5-2-6-3-9(12)11-8(6)4-7(5)10/h2,4H,3H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZELOYIMXKBEDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)NC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[(Dimethylamino)methyl]cyclopropanecarboxylic acid](/img/structure/B6322826.png)


![5-Cyclopropyl-3-phenyl-[1,2,4]oxadiazole](/img/structure/B6322852.png)


